Sodium metabisulfite (Na2S2O5) is an inorganic salt, classified as a disulfite, and frequently employed in scientific research for its diverse functionalities. [] It plays a significant role as a reducing agent, antioxidant, and antimicrobial agent in various research applications. [, , , ] Sodium metabisulfite's ability to inhibit enzymatic browning makes it a valuable tool in food science research, particularly for preserving color and freshness in fruits and vegetables. [, ] It's also applied in material science, contributing to the synthesis of specific compounds. []
Chemical Reactions Analysis
Sodium metabisulfite, being a reducing agent, readily participates in redox reactions. It reacts with oxidizing agents, donating electrons and transforming into sulfate (SO42−) during the process. [] In the context of its antioxidant function, sodium metabisulfite can react with oxygen, preventing oxidation of other substances. [] For instance, it's used in the food industry to inhibit melanosis (black spot formation) in shrimp by preventing the oxidation reactions that lead to browning. [, , ]
Mechanism of Action
Sodium metabisulfite's mechanism of action stems from its ability to act as a reducing agent and an antimicrobial. [, ] It inhibits enzymatic browning by reacting with oxygen, thereby preventing the oxidation of phenolic compounds that causes discoloration in fruits and vegetables. [] Its antimicrobial activity arises from its ability to release sulfur dioxide, which interferes with microbial metabolism. []
Applications
a) Food Science:- Preservative: It's extensively used as a preservative in food products to prevent browning and microbial spoilage. [, , , , ] For example, it's employed to prevent melanosis in shrimp and maintain the freshness of garlic concentrate. [, , , ] - Antioxidant: Its antioxidant properties protect food from oxidative degradation. [, , , ] It's added to fruit juices and dehydrated foods to preserve their color and quality. [, ]- Dough Conditioner: In baking, sodium metabisulfite functions as a dough conditioner, improving dough handling and texture. []
b) Microbiology:- Antimicrobial agent: It's used in microbiology to control bacterial growth due to its ability to release sulfur dioxide. [, , ] This property is particularly useful for controlling soft rot in potato tubers. []
c) Material Science:- Reducing agent: Its strong reducing properties make it suitable for specific chemical syntheses and reactions. []- Bleach accelerator: In the pulp and paper industry, sodium metabisulfite is used as a bleach accelerator. []
Safety and Hazards
Sulfur Dioxide Release: Its reaction with acids and water releases sulfur dioxide, a toxic gas that can irritate the respiratory tract and lead to severe health problems in sensitive individuals. [, ]
Occupational Hazard: Workers handling sodium metabisulfite, particularly in industrial settings like shrimp trawlers, face occupational risks associated with sulfur dioxide exposure. []
Allergic Reactions: Some individuals experience allergic contact dermatitis upon exposure to sodium metabisulfite in cosmetics and pharmaceuticals. [, , ]
Future Directions
Green alternatives: Exploring safer alternatives to sodium metabisulfite, particularly in the food industry, to address concerns over sulfite sensitivity and SO2 emissions. []
In-depth Toxicological Studies: Conducting more comprehensive studies on the dose-dependent effects of sodium metabisulfite on various organ systems to better understand its potential toxicity. []
Related Compounds
Sulfur Dioxide (SO2)
Sulfurous Acid (H2SO3)
Relevance: When sodium metabisulfite is dissolved in water, it forms sulfurous acid, which further dissociates into sulfur dioxide and other sulfite species []. The equilibrium between these species influences the overall antimicrobial and antioxidant activity of sodium metabisulfite solutions.
Sodium Sulfite (Na2SO3)
Relevance: Sodium sulfite is closely related to sodium metabisulfite, as both compounds release sulfur dioxide in aqueous solutions []. These compounds share similar applications in food preservation, preventing browning, and inhibiting microbial growth.
Sodium Bisulfite (NaHSO3)
Relevance: Sodium bisulfite is part of the complex equilibrium chemistry of sulfurous acid in solution []. Like sodium metabisulfite, it can exist in equilibrium with sulfur dioxide, sulfite, and other sulfite species, influencing the overall activity of these compounds in various applications.
Potassium Metabisulfite (K2S2O5)
Relevance: Potassium metabisulfite, similar to sodium metabisulfite, acts as a source of sulfur dioxide, which is the active agent responsible for its preservative effects. Both compounds are commonly used interchangeably in various applications, including food preservation [, , ].
Adipic Acid
Relevance: While structurally different from sodium metabisulfite, adipic acid was investigated in conjunction with sodium metabisulfite for its potential synergistic effects in inhibiting browning in garlic juice concentrate []. The research explored the combined use of these compounds as a strategy to enhance food preservation.
L-Cysteine
Relevance: In the context of improving the functional properties of sorghum flour for bread baking, L-cysteine was studied alongside sodium metabisulfite as a reducing agent []. This research investigated their respective effects on protein structure and dough characteristics.
Relevance: The research on coconut water evaluated the combined effects of carbonation and the addition of preservatives, including potassium sorbate and sodium metabisulfite, on the shelf life and stability of the beverage []. The study aimed to determine the efficacy of these combined methods in extending the product's shelf life.
Ascorbic Acid
Relevance: Ascorbic acid was used as a component in pre-treatment solutions, along with sodium metabisulfite, for mango slices before drying []. The objective was to assess their impact on vitamin C retention, color, and other quality parameters during the drying process.
Citric Acid
Relevance: Similar to ascorbic acid, citric acid was employed in combination with sodium metabisulfite for pre-treating crayfish and mango slices [, ]. In the case of crayfish, the combination aimed to assess their impact on quality parameters during storage. In the context of mango slices, the focus was on evaluating their influence on quality characteristics during the drying process.
Sodium Fluoride
Relevance: Sodium fluoride was investigated alongside sodium metabisulfite for its antifungal activity against Fusarium oxysporum f.sp. cepae, a fungus causing onion basal rot []. The research aimed to compare the efficacy of these compounds as potential alternatives to synthetic fungicides.
Aluminum Chloride
Relevance: Aluminum chloride was explored in conjunction with sodium metabisulfite for its potential to control soft rot in stored potato tubers caused by Erwinia bacteria []. The study investigated the antimicrobial effects of both compounds, comparing their mechanisms of action and their impact on tuber quality.
Gum Arabic
Relevance: The research on dehydrated tomatoes investigated the effect of gum arabic as an alternative to sodium metabisulfite in reducing non-enzymatic browning []. The study aimed to evaluate the efficacy of gum arabic in preventing browning and compare it to the commonly used sodium metabisulfite.
Sodium Benzoate
Relevance: Alongside sodium metabisulfite, sodium benzoate was studied for its potential to control soft rot in stored potato tubers caused by Erwinia bacteria []. The research aimed to assess and compare their efficacies as preservatives and their influence on tuber quality.
Epinephrine
Relevance: In a study on the chondrotoxicity of local anesthetics, the effects of epinephrine, often included in local anesthetic formulations, were investigated []. The research explored the potential synergistic effects of epinephrine, low pH (due to the anesthetic formulation), and preservatives like sodium metabisulfite on chondrocyte cell death.
Methylprednisolone
Relevance: The neurotoxicity of methylprednisolone was investigated in comparison to dexamethasone and the preservative sodium metabisulfite []. The study aimed to assess whether methylprednisolone, like dexamethasone, exhibits neurotoxic effects in neuronal cell cultures and to determine the role of sodium metabisulfite in any observed toxicity.
Dexamethasone
Relevance: Similar to methylprednisolone, the study on neurotoxicity also focused on dexamethasone, comparing its effects to methylprednisolone and sodium metabisulfite []. The research aimed to determine and compare the neurotoxic potential of these compounds in neuronal cell cultures.
Dopamine
Relevance: The neurotoxicity of dopamine was investigated in neuronal cell cultures, examining the potential contribution of sulfite preservatives []. The study aimed to elucidate the role of both dopamine and sulfite preservatives in inducing neuronal cell death.
Dobutamine
Relevance: The study on neurotoxicity included dobutamine, along with dopamine and sulfite preservatives, to assess their individual and combined effects on neuronal cell death in vitro []. The goal was to determine if dobutamine, like dopamine, exhibits neurotoxic effects and to clarify the role of sulfite preservatives in any observed toxicity.
54 % (NIOSH, 2016) Freely soluble in water, glycerol; slightly soluble in alcohol Soluble in ethanol 66.7 g/100 g water at 25 °C Very soluble in sodium bisulfite In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol Solubility in water, g/100ml at ml °C: 54 (good) 54%
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